4-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
Overview
Description
4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been widely used in various industrial applications due to their non-flammability, chemical stability, and insulating properties. PCBs are also known for their environmental persistence and potential health hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The sulfonation step involves the reaction of the chlorinated biphenyl with a sulfonating agent like sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of 4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide and potassium hydroxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of PCBs.
Biology: Studied for its effects on biological systems, including its metabolism and toxicity.
Medicine: Investigated for its potential role in endocrine disruption and carcinogenicity.
Industry: Utilized in the development of materials with specific electrical and thermal properties.
Mechanism of Action
The mechanism of action of 4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. The compound can be metabolized by cytochrome P-450 enzymes to form reactive intermediates that bind to DNA and proteins, leading to toxic effects. It can also disrupt endocrine function by mimicking or blocking hormone action .
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Another PCB with similar toxicological properties.
2,2’,5,5’-Tetrachlorobiphenyl: Known for its persistence in the environment.
4,4’-Bis(methylsulfonyl)-2,2’,5,5’-tetrachlorobiphenyl: A related compound with additional sulfonyl groups.
Uniqueness
4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is unique due to its specific chlorination pattern and the presence of a methylsulfonyl group. This structure influences its chemical reactivity, environmental behavior, and biological effects, making it distinct from other PCBs .
Properties
IUPAC Name |
1,4-dichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-6-10(15)8(5-12(13)17)7-2-3-9(14)11(16)4-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUKTDLZMGSALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220083 | |
Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69797-51-9 | |
Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069797519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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